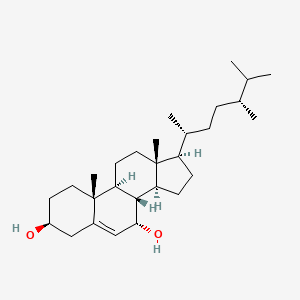

Ergost-5-ene-3,7-diol

Description

Structure

2D Structure

Properties

CAS No. |

64780-73-0 |

|---|---|

Molecular Formula |

C28H48O2 |

Molecular Weight |

416.7 g/mol |

IUPAC Name |

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |

InChI |

InChI=1S/C28H48O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-26-24(12-14-28(22,23)6)27(5)13-11-21(29)15-20(27)16-25(26)30/h16-19,21-26,29-30H,7-15H2,1-6H3/t18-,19-,21+,22-,23+,24+,25-,26+,27+,28-/m1/s1 |

InChI Key |

QZTNWQQTEVRSMC-COONVOOFSA-N |

SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |

Isomeric SMILES |

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |

Synonyms |

ergost-5-ene-3 beta,7 alpha-diol ergost-5-ene-3,7-diol ergost-5-ene-3,7-diol, (3beta,7beta,24R)-isome |

Origin of Product |

United States |

Natural Occurrence and Biodistribution of Ergost 5 Ene 3,7 Diol

Isolation and Identification from Fungal Biota

Fungi are a significant source of a vast array of secondary metabolites, including a variety of sterols. Ergost-5-ene-3,7-diol and its derivatives have been isolated from several fungal species, highlighting their potential importance in fungal biology.

Specific Fungal Species as Sources

Detailed phytochemical investigations have led to the identification of this compound in several fungal species. These findings are crucial for understanding the distribution of this compound within the fungal kingdom.

Omphalia lapidescens : This macrofungus has been a source for the isolation of numerous polyoxygenated Δ22-ergosteroids. sci-hub.box Among the compounds identified were various derivatives that fall into subtypes based on the oxidation of their A and B rings, including 3,5,6-trioxygenated Δ7-ergosteroids and 3,5,6,7-tetraoxygenated ergosteroids. sci-hub.box

Aspergillus ochraceus : An endophytic fungus isolated from the marine brown alga Sargassum kjellmanianum, Aspergillus ochraceus EN-31, has been found to produce a range of steroid derivatives. ebi.ac.uk Notably, (22E,24R)-ergosta-7,22-diene-6β-methoxy-3β,5α-diol, a derivative of ergostane (B1235598), has been isolated from its mycelium. ebi.ac.uk Other studies on Aspergillus ochraceus have also identified various other ergostane-type sterol derivatives. nih.gov

Pleurotus eryngii : The king trumpet mushroom, Pleurotus eryngii, is another fungal source from which ergostane-type steroids have been isolated. researchgate.net Research has identified several new and known ergostane compounds from its fruiting bodies. researchgate.net The genus Pleurotus is generally rich in steroids with ergostane-type skeletons. rsc.org

Role in Fungal Physiology and Membrane Composition

Ergosterol (B1671047), a closely related compound, is a vital component of fungal cell membranes, where it modulates fluidity, permeability, and integrity, analogous to cholesterol in mammals. nih.gov The biosynthesis of ergosterol is a critical pathway in fungi, and its disruption is a key target for antifungal drugs. nih.govmdpi.com While the specific roles of this compound are not as extensively characterized, its structural similarity to ergosterol suggests it may also play a role in membrane function or serve as a precursor or metabolite in sterol metabolic pathways. The presence of various oxygenated ergosterol derivatives in fungi points to a complex sterol metabolism that could be integral to various physiological processes. tandfonline.comresearchgate.net

Phytochemical Investigations and Plant Sourcing

The search for bioactive natural products has led to the identification of this compound in a variety of plant species, from terrestrial to marine environments.

Occurrence in Terrestrial Plant Species

Pseudobersama mossambicensis : Bioactivity-directed fractionation of extracts from this plant led to the isolation of bioactive ergost-5-ene-3β,7α-diol derivatives. nih.govacs.orgacademicjournals.org Specifically, ergosta-5,24(28)-diene-3β,7α-diol was one of the key sterols identified. nih.gov

Heynea trijuga Roxburgh : A chemical investigation of the leaves of this plant resulted in the isolation of several steroids, including stigmast-5-ene-3β, 7α-diol, a compound structurally related to this compound. nih.govstuartxchange.org

Dipterygium glaucum Decne : GC-MS analysis of the methanolic extract of the aerial parts and callus of this desert plant revealed the presence of various phytochemicals, including steroids like Ergost-5-en-3-ol. phcogj.com

Datura stramonium L. : While direct isolation of this compound from Datura stramonium is not explicitly detailed in the provided context, the general presence of diverse steroidal compounds in plants supports the potential for its occurrence.

Presence in Marine Macroalgae

Codium dwarkense : Phytochemical studies of this marine green alga have resulted in the isolation of several known sterols, including stigmasta-5,25-dien-3β,7α-diol. researchgate.netnih.govnih.gov The genus Codium is recognized as a significant source of sterols and their oxygenated derivatives. nih.gov

Metabolomic Profiling in Microbial Interactions

The study of metabolomics in microbial interactions provides insights into the chemical communication and competition between microorganisms. While the specific role of this compound in these interactions is an emerging area of research, the production of diverse secondary metabolites, including sterols, by fungi suggests their involvement in these complex ecological relationships. The chemical diversity of sterols produced by fungi like Aspergillus and Pleurotus may contribute to their ability to interact with other organisms in their environment. mdpi.comresearchgate.net

Data Tables

Table 1: Fungal Sources of this compound and Related Compounds

| Fungal Species | Compound Type | Specific Compound(s) Isolated | Reference(s) |

| Omphalia lapidescens | Polyoxygenated Δ22-ergosteroids | 3,5,6-trioxygenated Δ7-ergosteroids, 3,5,6,7-tetraoxygenated ergosteroids | sci-hub.box |

| Aspergillus ochraceus | Ergostane derivative | (22E,24R)-ergosta-7,22-diene-6β-methoxy-3β,5α-diol | ebi.ac.uk |

| Pleurotus eryngii | Ergostane-type steroids | Various new and known ergostane compounds | researchgate.net |

Table 2: Plant and Algal Sources of this compound and Related Compounds

| Organism | Type | Compound(s) Isolated | Reference(s) |

| Pseudobersama mossambicensis | Terrestrial Plant | Ergosta-5,24(28)-diene-3β,7α-diol | nih.gov |

| Heynea trijuga Roxburgh | Terrestrial Plant | Stigmast-5-ene-3β, 7α-diol | nih.gov |

| Dipterygium glaucum Decne | Terrestrial Plant | Ergost-5-en-3-ol | phcogj.com |

| Codium dwarkense | Marine Macroalga | Stigmasta-5,25-dien-3β,7α-diol | researchgate.netnih.gov |

Association with Plant-Pathogen Systems (e.g., Ganoderma boninense infected oil palm roots)

A significant body of research highlights the association of this compound with plant-pathogen interactions, particularly in oil palm (Elaeis guineensis) roots infected with the fungus Ganoderma boninense. This fungus is the cause of basal stem rot, a highly destructive disease in oil palm plantations, especially in Southeast Asia. researchgate.netpomics.com

Metabolomic studies using gas chromatography-mass spectrometry (GC-MS) have consistently shown that Ergost-5-en-3-ol, a closely related precursor, is more abundant in G. boninense infected oil palm roots compared to healthy roots. While the search results specifically mention Ergost-5-en-3-ol, the context of increased steroidal compounds in response to infection is relevant to its diol derivative. The increased presence of these steroidal compounds is considered a crucial part of the plant's defense response against the pathogen.

Research has identified several compounds that are more abundant in infected roots, with steroidal compounds and fatty acid derivatives playing a role in regulating the plant's response to the pathogen. The accumulation of these metabolites is believed to be integral to the plant's defense mechanisms.

Ecological and Biogeographical Distribution Patterns

The ecological and biogeographical distribution of this compound is widespread, though documented occurrences are sporadic, reflecting specific research interests rather than a systematic global survey. The compound has been identified in terrestrial plants in Africa, marine invertebrates, and fungi, indicating a broad but specific distribution across different environments.

The plant Pseudobersama mossambicensis, from which derivatives of this compound have been isolated, is native to the coastal forests and woodlands of Southeast Africa, ranging from Kenya to KwaZulu-Natal in South Africa. mozambiqueflora.comtheferns.infokew.orgwikipedia.orgjstor.orgnih.gov This places the compound within a seasonally dry tropical biome.

Derivatives of this sterol have also been found in various marine invertebrates, suggesting a wide distribution in marine ecosystems. These organisms are found in diverse locations, from the waters off the coast of Taiwan to the China Sea, indicating the compound's presence in different marine environments. tandfonline.com

The association of a precursor with the fungus Ganoderma boninense points to its presence in tropical regions where oil palm is cultivated, primarily Malaysia and Indonesia. frontiersin.orgtandfonline.com Furthermore, related sterols have been identified in various fungi and mushrooms, some with a global distribution, suggesting that the potential for this compound to be present in fungal species is widespread. rsc.org

The following table provides a summary of organisms in which this compound or its close derivatives have been found, along with their general habitat and geographical location.

| Organism/System | Compound Mentioned | Habitat | General Geographical Location |

| Ganoderma boninense infected oil palm roots | Ergost-5-en-3-ol | Terrestrial (Plant-Pathogen Interaction) | Southeast Asia (e.g., Malaysia, Indonesia) researchgate.netpomics.comfrontiersin.orgtandfonline.com |

| Pseudobersama mossambicensis | This compound derivatives | Terrestrial (Coastal forest and woodland) | Southeast Africa (Kenya to South Africa) mozambiqueflora.comtheferns.infokew.orgwikipedia.orgjstor.orgnih.gov |

| Marine Invertebrates (e.g., sponges, gorgonians) | This compound and related sterols | Marine | Waters off Taiwan, China Sea tandfonline.com |

| Euphorbia species | Related sterols | Terrestrial (Arid/Semi-arid) | Egypt, Southern Africa mdpi.commdpi.comfrontiersin.orgijhsr.orgnih.gov |

| Various Fungi/Mushrooms | Related ergosterols | Terrestrial (Various) | Global |

This distribution across taxonomically and geographically diverse organisms suggests that this compound may serve different ecological functions. In the case of the oil palm, it appears to be part of a defense response. In marine invertebrates, sterols are known to play a role in chemical defense against predators and pathogens. tandfonline.com The presence of related sterols in Euphorbia species, which are known for their production of a wide range of secondary metabolites, also points towards a potential defensive role. mdpi.commdpi.comfrontiersin.orgijhsr.orgnih.gov

Biosynthesis and Metabolic Transformations of Ergost 5 Ene 3,7 Diol

Elucidation of Biosynthetic Pathways

The synthesis of Ergost-5-ene-3,7-diol is not a primary metabolic route but rather a modification of intermediates or the final product of the well-established ergosterol (B1671047) biosynthesis pathway. This pathway is a multi-step process, primarily occurring in the endoplasmic reticulum, that converts simple precursors into the complex tetracyclic structure of sterols. yeastgenome.org

The ergosterol biosynthesis pathway begins with acetyl-CoA and proceeds through the mevalonate (B85504) pathway to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov The condensation of these five-carbon units leads to the formation of farnesyl pyrophosphate (FPP), a critical branch-point intermediate. nih.govnih.gov Two molecules of FPP are then condensed by squalene (B77637) synthase (Erg9p) to form squalene, the first precursor specific to sterol synthesis. nih.govuniprot.org

The subsequent steps, often referred to as the late pathway or the third module of ergosterol biosynthesis, transform the linear squalene molecule into the cyclic ergosterol. nih.govmdpi.com This process involves a series of intermediates, with the disruption of any single enzymatic step often leading to the accumulation of specific precursor sterols. mdpi.com The major intermediates and the enzymes responsible for their conversion are detailed below.

| Intermediate | Preceding Intermediate | Enzyme (Gene in S. cerevisiae) | Reaction Type |

| Squalene | Farnesyl Pyrophosphate | Squalene synthase (ERG9) | Condensation |

| (3S)-2,3-Oxidosqualene | Squalene | Squalene epoxidase (ERG1) | Epoxidation |

| Lanosterol (B1674476) | (3S)-2,3-Oxidosqualene | Lanosterol synthase (ERG7) | Cyclization |

| 4,4-dimethyl-cholesta-8,14,24-trienol | Lanosterol | Lanosterol 14-alpha-demethylase (ERG11/CYP51) | C-14 Demethylation |

| Zymosterol | 4,4-dimethyl-cholesta-8,24-dienol | C-4 demethylation complex (ERG25, ERG26, ERG27) | C-4 Demethylation |

| Fecosterol (B45770) | Zymosterol | Sterol C-24 methyltransferase (ERG6) | C-24 Methylation |

| Episterol (B45613) | Fecosterol | C-8 sterol isomerase (ERG2) | Isomerization (C8-C7) |

| Ergosta-5,7,24(28)-trienol | Episterol | C-5 sterol desaturase (ERG3) | C-5 Desaturation |

| Ergosterol | Ergosta-5,7,22,24(28)-tetraenol | C-24 sterol reductase (ERG4) | C-24(28) Reduction |

This table represents a simplified overview of the late ergosterol pathway. The order of some reactions can vary, and not all intermediates are shown. nih.govmdpi.commdpi.com

The transformation of the linear hydrocarbon squalene into the tetracyclic sterol core is a pivotal stage in biosynthesis. The process begins with the stereospecific oxidation of squalene to (3S)-2,3-oxidosqualene, a reaction catalyzed by squalene epoxidase (Erg1p). uniprot.orgmdpi.com This epoxidation is considered a rate-limiting step in steroid biosynthesis. uniprot.org

The subsequent cyclization of (3S)-2,3-oxidosqualene is catalyzed by lanosterol synthase (Erg7p), which orchestrates a complex cascade of bond formations to produce lanosterol. uniprot.orgoup.commdpi.com Lanosterol is the first sterol intermediate in the pathway in fungi and animals. mdpi.comwikipathways.org It possesses the characteristic four-ring sterol nucleus but requires extensive modification to become a functional membrane sterol like ergosterol. mdpi.com

These modifications include:

Demethylation: Removal of two methyl groups at the C-4 position and one methyl group at the C-14α position. These reactions are catalyzed by a complex of enzymes, including a C-14 demethylase (Erg11p, a cytochrome P450 enzyme) and a C-4 demethylation complex (Erg25p, Erg26p, Erg27p). nih.govuniprot.org

Isomerization: The double bond in the B-ring is moved from the C-8 position to the C-7 position by the C-8 sterol isomerase (Erg2p), converting fecosterol to episterol. uniprot.orgmdpi.com

Desaturation: Double bonds are introduced into the sterol structure. Key desaturation events include the formation of the C-5 double bond by C-5 sterol desaturase (Erg3p) and the C-22 double bond by C-22 sterol desaturase (Erg5p). nih.gov

Reduction: The final step in ergosterol formation involves the reduction of the double bond in the side chain at C-24(28) by C-24 sterol reductase (Erg4p). nih.gov

This compound is formed through the hydroxylation of a sterol that already contains the C-5 double bond, such as ergosta-5,7-dien-3β-ol or a related structure.

Enzymatic Catalysis and Stereoselectivity

The precise structure of this compound, including the position of the double bond and the orientation of the hydroxyl groups, is the result of highly specific enzymatic catalysis. The enzymes involved exhibit remarkable control over both regioselectivity (which position is modified) and stereoselectivity (the three-dimensional arrangement of the atoms).

The introduction of the double bond at the C-5 position of the sterol B-ring is a critical step that leads to the "ergost-5-ene" backbone. This reaction is catalyzed by the enzyme C-5 sterol desaturase, encoded by the ERG3 gene in Saccharomyces cerevisiae. yeastgenome.orgwikipedia.org This enzyme is a non-heme, iron-containing oxidoreductase located in the endoplasmic reticulum membrane. plos.orgplos.orgmdpi.com

The reaction requires molecular oxygen and a source of electrons, typically from NAD(P)H via the cytochrome b5 reductase system. mdpi.comwikipedia.org In yeast, Erg3p acts on the substrate episterol to introduce a C-5(6) double bond, yielding ergosta-5,7,24(28)-trienol. wikipedia.orgplos.org The enzyme is highly conserved among eukaryotes, although its preferred substrate can differ; for instance, the human ortholog (SC5D) uses lathosterol (B1674540) as its substrate in the cholesterol biosynthesis pathway. wikipedia.org The catalytic mechanism is believed to involve an iron-coordinated oxygen species that abstracts a hydrogen atom from the substrate, leading to a radical intermediate and subsequent double bond formation. wikipedia.org Inactivation of ERG3 results in the accumulation of its substrate (episterol) and the absence of ergosterol, highlighting its essential role in the pathway. yeastgenome.orgplos.org

This compound possesses two hydroxyl groups, one at the C-3 position and another at the C-7 position.

C-3 Hydroxyl Group: The hydroxyl group at the C-3 position is a fundamental feature of almost all sterols. It is introduced early in the post-squalene pathway during the cyclization of (3S)-2,3-oxidosqualene to lanosterol. mdpi.comlibretexts.org The lanosterol synthase enzyme (Erg7p) specifically positions the precursor in its active site to ensure that the resulting hydroxyl group is in the β-orientation. This 3β-hydroxyl group is retained throughout the subsequent modifications leading to ergosterol and its derivatives.

C-7 Hydroxyl Group: The introduction of a hydroxyl group at the C-7 position is an oxidative reaction catalyzed by a class of enzymes known as hydroxylases, typically belonging to the cytochrome P450 (CYP) superfamily. diva-portal.orgpieta-research.org In mammalian bile acid synthesis, cholesterol 7α-hydroxylase (CYP7A1) is the rate-limiting enzyme that specifically adds a hydroxyl group to the C-7α position of cholesterol. ki.senih.govwikipedia.org While the specific fungal enzyme that creates this compound is not as well characterized, the existence of 7α-hydroxylated ergosterol derivatives in nature implies the action of a similar sterol 7α-hydroxylase. researchgate.netnih.gov These enzymes utilize molecular oxygen and a reductase partner to hydroxylate the sterol nucleus. ki.se The formation of 7-hydroxysterols can also occur via non-enzymatic auto-oxidation, but enzymatic reactions are responsible for the high stereospecificity observed in biological systems.

The biological function of sterols is highly dependent on their three-dimensional structure, which is dictated by the precise stereochemistry at multiple chiral centers. The enzymes of the biosynthesis pathway exert strict control over these configurations.

3β-hydroxyl configuration: As mentioned, the 3β orientation of the hydroxyl group is established during the initial cyclization of 2,3-oxidosqualene (B107256) to lanosterol and is conserved. mdpi.comnih.gov

7α-hydroxyl configuration: The stereospecificity of the C-7 hydroxylation is determined by the specific hydroxylase enzyme involved. Enzymes like CYP7A1 are known to produce the 7α-epimer exclusively. oup.com The isolation of naturally occurring ergostane-type sterols with a 7α-hydroxyl group confirms that fungal enzymatic systems possess this stereochemical control. researchgate.netnih.gov In contrast, other enzymes or non-enzymatic processes can produce the 7β-epimer. pieta-research.org

24R configuration: The alkyl group at the C-24 position of ergosterol has an R configuration. This stereocenter is created by the enzyme sterol C-24 methyltransferase (Erg6p), which transfers a methyl group from S-adenosyl-methionine to the C-24 position of zymosterol. nih.govmdpi.com This specific configuration is crucial for the proper packing of ergosterol within the fungal membrane.

The combination of these highly stereoselective enzymatic reactions ensures the formation of sterols with a defined three-dimensional structure, such as (3β,7α,24R)-Ergost-5-ene-3,7-diol, which is essential for their specific biological roles. medrxiv.org

In Vivo Metabolic Flux and Derivatives Formation

The metabolic fate of this compound within biological systems is characterized by a series of transformations, primarily driven by oxidative enzymes. These processes lead to the formation of a variety of derivatives, including more polar oxysterols, and involve structural modifications such as epimerization. The in vivo flux is influenced by the specific enzymatic machinery present in the organism, leading to a diverse array of metabolites.

Oxidative Metabolism and Production of Oxysterols

The introduction of additional oxygen-containing functional groups is a primary metabolic route for this compound and its analogues. This oxidative metabolism enhances the polarity of the molecule, often as a prelude to excretion or further functionalization. These reactions are typically catalyzed by cytochrome P450 enzymes or other oxidoreductases.

Research has identified several oxidized derivatives of ergostane (B1235598) diols in various natural sources, indicating common metabolic pathways. For instance, bioactivity-guided fractionation of extracts from Pseudobersama mossambicensis led to the isolation of ergosta-5,24(28)-diene-3β,7α-diol, alongside its oxidized metabolites, 24,28-epoxyergost-5-ene-3β,7α-diol and ergost-5-ene-3β,7α,24,28-tetraol. nih.gov The tetraol is likely an artifact formed from the epoxy derivative during the isolation process, highlighting the reactivity of these oxidized intermediates. nih.gov

In fungi, such as the king trumpet mushroom (Pleurotus eryngii), a rich diversity of ergostane-type steroids is produced through complex oxidative pathways. researchgate.net Studies have isolated numerous derivatives that suggest the metabolic potential for oxidizing the ergostane skeleton at various positions. These include the formation of epoxy groups and additional hydroxylations, leading to compounds like (22E)-5α,6α-epoxyergosta-8,14,22-triene-3β,7β-diol and (22E)-ergosta-7,22-diene-3β,5β,6α-triol. researchgate.net While not direct metabolites of this compound, their existence in the same organisms points to a shared enzymatic machinery capable of such oxidative transformations. The process of sterol oxidation is not limited to enzymatic reactions; autoxidation can also contribute to the formation of oxysterols, as seen with cholesterol in low-density lipoproteins. nih.gov

The table below summarizes key oxidative derivatives of ergostane diols found in biological systems, illustrating the metabolic potential for this compound.

| Precursor/Analogue | Oxidized Derivative | Biological Source/System | Citation |

| Ergosta-5,24(28)-diene-3β,7α-diol | 24,28-Epoxyergost-5-ene-3β,7α-diol | Pseudobersama mossambicensis (Plant) | nih.gov |

| Ergosta-5,24(28)-diene-3β,7α-diol | Ergost-5-ene-3β,7α,24,28-tetraol | Pseudobersama mossambicensis (Plant) | nih.gov |

| Ergostane skeleton | (22E)-5α,6α-Epoxyergosta-8,14,22-triene-3β,7β-diol | Pleurotus eryngii (Fungus) | researchgate.net |

| Ergostane skeleton | 5α,6α-Epoxyergost-8(14)-ene-3β,7α-diol | Pleurotus eryngii (Fungus) | researchgate.net |

| Ergostane skeleton | (22E)-Ergosta-7,22-diene-3β,5β,6α-triol | Pleurotus eryngii (Fungus) | researchgate.net |

Epimerization and Structural Rearrangements in Biological Systems

Structural rearrangements, particularly epimerization, represent another significant metabolic transformation for sterols. Epimerization alters the stereochemistry at one or more chiral centers, which can profoundly impact the biological activity of the molecule. For this compound, the hydroxyl groups at positions C-3 and C-7 are key sites for such changes.

The existence of both the 7α- and 7β-hydroxy epimers of ergostane and cholestane (B1235564) diols is well-documented. researchgate.net The stereospecific synthesis of 24-methylene-cholest-5-ene-3β,7α-diol and its C-7 epimer, 24-methylene-cholest-5-ene-3β,7β-diol, has been achieved, confirming the chemical stability of both isomers. researchgate.net In biological systems, the interconversion between epimers can be enzymatically mediated. For example, hydroxysteroid dehydrogenases (HSDHs) are known to catalyze the oxidation of a hydroxyl group to a ketone, which can then be reduced back to a hydroxyl group in either the α or β configuration, resulting in epimerization. researchfloor.org This process is common in the metabolism of bile acids, where 7α- and 7β-hydroxy groups are interconverted. researchfloor.org

Enzymes like cholesterol oxidase have been shown to regioselectively oxidize/isomerize Δ5-3β,7α,26- and Δ5-3β,7β,26-triols, demonstrating that enzymes can distinguish between and act upon these specific epimers. researchgate.net This enzymatic specificity suggests that the configuration at C-7 is a critical determinant of the metabolic fate of these sterols. While direct evidence for the in vivo epimerization of this compound is specific to certain metabolic contexts, the established pathways for other sterols strongly suggest this as a potential transformation.

The table below details the known epimers and rearranged structures related to this compound.

| Compound | Epimer/Rearranged Structure | Context | Citation |

| (3β,7α)-Ergost-5-ene-3,7-diol | (3β,7β)-Ergost-5-ene-3,7-diol | C-7 epimer | researchgate.net |

| 24-Methylene-cholest-5-ene-3β,7α-diol | 24-Methylene-cholest-5-ene-3β,7β-diol | C-7 epimer synthesized and studied | researchgate.net |

| Primary Bile Acids (7α-hydroxy) | Secondary Bile Acids (7β-hydroxy) | Microbial metabolism in gut | researchfloor.org |

| Δ5-3β,7α,26-Triols | Corresponding Δ4-3-ketosteroids | Isomerization by cholesterol oxidase | researchgate.net |

Chemical Synthesis and Synthetic Analogues of Ergost 5 Ene 3,7 Diol

Strategies for Total Chemical Synthesis of Ergost-5-ene-3,7-diol Core Structure

The total synthesis of the ergostane (B1235598) core, a tetracyclic triterpene skeleton, represents a complex challenge in organic chemistry. wikipedia.org While specific total synthesis routes for this compound are not extensively detailed in readily available literature, the general strategies for constructing the sterol nucleus are well-established. These approaches are foundational to accessing the core structure upon which the specific functionalities of this compound can be installed.

Key strategies in steroid total synthesis that are applicable to the ergostane core include:

Diels-Alder Cycloadditions: This powerful reaction is often employed to construct the C and D rings of the steroid nucleus.

Polyene Cyclizations: Inspired by the biosynthetic pathways of sterols, acid-catalyzed cyclization of a linear polyene precursor can generate the tetracyclic core in a highly stereocontrolled manner.

Radical Cyclizations: Modern synthetic methods involving radical intermediates have also been developed for the construction of the sterol skeleton. esf.edu

Once the basic tetracyclic structure is assembled, further functionalization is required to introduce the Δ⁵ double bond and the hydroxyl groups at C-3 and C-7. The introduction of the C-7 hydroxyl group, in particular, often requires stereoselective methods to control the resulting stereochemistry.

Semi-synthetic Approaches from Precursor Sterols (e.g., Ergosterol)

Semi-synthesis from readily available natural sterols is the most common and practical approach for producing this compound. Ergosterol (B1671047), the principal sterol in fungi, is an ideal starting material due to its structural similarity and availability. nih.govwikipedia.org The key transformation is the introduction of a hydroxyl group at the C-7 position.

A primary method for this conversion is the photo-oxidation of ergosterol . researchgate.netresearchgate.net This reaction, typically carried out in the presence of a photosensitizer (like Eosin Y or Rose Bengal) and light, generates an ergosterol peroxide (ergosterol-5α,8α-endoperoxide). researchgate.net This endoperoxide is a versatile intermediate that can be subsequently reduced to yield the desired diol. The reaction proceeds via singlet oxygen, which reacts with the conjugated diene system in the B ring of ergosterol. researchgate.netresearchgate.net

The general scheme for the semi-synthesis from ergosterol is as follows:

Protection of the C-3 hydroxyl group: The 3β-hydroxyl group of ergosterol is often protected, for instance as an acetate (B1210297) ester, to prevent unwanted side reactions.

Allylic Oxidation/Photo-oxidation: The protected ergosterol is subjected to oxidation to introduce functionality at C-7. Selective allylic oxidation can be challenging, but photo-oxidation provides a reliable route to the endoperoxide.

Reduction of the Intermediate: The resulting intermediate (e.g., ergosterol peroxide or a 7-keto derivative) is then reduced to form the 7-hydroxyl group. The choice of reducing agent can influence the stereochemical outcome at C-7.

Deprotection: The protecting group at C-3 is removed to yield this compound.

This semi-synthetic route is significantly more efficient than total synthesis and allows for the production of various C-7 oxygenated ergostane derivatives. nih.gov

Rational Design and Synthesis of Derivatives and Analogues

Building upon the core structure of this compound, medicinal chemists have designed and synthesized a wide array of derivatives and analogues to explore structure-activity relationships and develop compounds with improved biological profiles.

The ergostane skeleton is amenable to various chemical modifications, allowing for the introduction of diverse functional groups.

Epoxy Derivatives: Epoxidation of the double bonds in the ergostane nucleus or side chain can lead to potent bioactive molecules. For example, 24,28-epoxyergost-5-ene-3β,7α-diol has been isolated and synthesized. nih.gov Epoxides can be formed using reagents like meta-chloroperoxybenzoic acid (mCPBA). unisi.it

Keto Derivatives: Oxidation of the hydroxyl groups at C-3 or C-7 yields the corresponding keto derivatives. For instance, selective oxidation of the 3β-hydroxyl group can produce a 3-keto-Δ⁵-7-hydroxy-ergostane. Pyridinium chlorochromate (PCC) is a common reagent for such oxidations. researchgate.net These 7-keto derivatives are also key intermediates in the synthesis of C-7 epimers. nih.gov

Tetraol Derivatives: The introduction of additional hydroxyl groups can lead to tetraol compounds, such as ergost-5-ene-3β,7α,24,28-tetraol. nih.gov These are often synthesized by the dihydroxylation of a double bond in a diol precursor or by the ring-opening of an epoxy-diol. nih.gov It has been noted that some tetraols may be artifacts formed from epoxy derivatives during isolation processes. nih.gov

Table 1: Examples of Synthesized this compound Derivatives

| Derivative Type | Example Compound | Synthetic Precursor | Key Reagent/Reaction |

|---|---|---|---|

| Epoxy | 24,28-Epoxyergost-5-ene-3β,7α-diol | Ergosta-5,24(28)-diene-3β,7α-diol | Peroxy acids (e.g., mCPBA) |

| Keto | 24-Methylene-7-keto-cholesteryl acetate | 24-Methylene-cholesteryl acetate | CrO₃/Pyridine |

The stereochemistry at the C-7 position significantly influences the biological activity of ergostane-type steroids. Therefore, the stereoselective synthesis of both the 7α- and 7β-epimers of this compound is of great interest.

An efficient and stereospecific synthesis for C-7 epimers has been described for the related compound 24-methylene-cholest-5-ene-3,7-diol. researchgate.netnih.gov This methodology is directly applicable to the ergostane series. The key steps are:

Oxidation: The starting material, an ergost-5-ene-3β-ol derivative (typically acetate protected), is subjected to allylic oxidation to produce the corresponding 7-keto intermediate.

Stereoselective Reduction: The crucial step is the reduction of the 7-keto group. The choice of reducing agent determines the stereochemical outcome:

Reduction with sodium borohydride (B1222165) (NaBH₄) in the presence of cerium chloride (CeCl₃), a Luche reduction, typically yields the equatorial 7α-hydroxy epimer.

Reduction with lithium aluminum hydride (LiAlH₄) or other bulky hydride reagents often favors the formation of the axial 7β-hydroxy epimer.

Deprotection: Removal of the protecting group at C-3 affords the target C-7 epimeric diols. researchgate.netnih.gov

This approach allows for controlled access to either the 7α- or 7β-diol from a common 7-keto intermediate.

The side chain of ergostane steroids is a prime target for modification to create chemical diversity and modulate biological activity. unisi.it Synthetic strategies often involve the degradation of the native ergosterol side chain followed by the introduction of new fragments.

Key reactions for side-chain modification include:

Ozonolysis: Cleavage of the Δ²² double bond in the ergosterol side chain can yield a C-22 aldehyde, which serves as a versatile handle for further elaboration.

Wittig and Related Reactions: The C-22 aldehyde can be reacted with various phosphoranes or arsonium (B1239301) ylides to construct new carbon-carbon bonds and introduce diverse functionalities. researchgate.net

Epoxidation and Ring-Opening: As mentioned, epoxidation of the side-chain double bond followed by nucleophilic ring-opening provides a route to diols and other functionalized analogues. unisi.it Reductive opening of these epoxides with reagents like LiAlH₄ can also be employed. unisi.it

These modifications have been used to synthesize a variety of side-chain hydroxylated, truncated, or otherwise altered ergostane derivatives. unisi.itfu-berlin.de

Advanced Synthetic Methodologies and Reaction Conditions

The synthesis of this compound and its analogues benefits from ongoing advancements in synthetic organic chemistry. These methodologies aim to improve efficiency, selectivity, and functional group tolerance.

Table 2: Advanced Methodologies in Ergostane Synthesis

| Methodology | Application | Reagents/Conditions | Advantage |

|---|---|---|---|

| Luche Reduction | Stereoselective synthesis of 7α-hydroxy epimers | NaBH₄, CeCl₃ | High stereoselectivity for the equatorial alcohol |

| Photo-oxidation | Introduction of oxygen at C-7 | Sensitizer (e.g., Eosin Y), light, O₂ | Mild conditions, mimics natural processes |

| Phase-Transfer Wittig Reaction | Side-chain construction | Arsonium ylides, K₂CO₃ | Solid-liquid phase transfer, improved efficiency |

| Sharpless Asymmetric Epoxidation | Enantioselective introduction of epoxy groups | Ti(OⁱPr)₄, (+)- or (-)-DET, TBHP | High enantioselectivity for chiral epoxides |

Modern techniques focus on achieving high levels of chemo-, regio-, and stereoselectivity. For instance, the use of cerium(III) chloride in the Luche reduction of 7-keto steroids is a classic example of achieving high stereoselectivity in the formation of the 7α-ol. researchgate.net Similarly, the development of new catalysts and reaction conditions for allylic oxidation continues to provide more direct and selective routes to 7-oxygenated sterols, potentially avoiding the multi-step protection-oxidation-reduction sequence. esf.edu The use of sealed reaction vessels has been shown to significantly shorten reaction times for certain side-chain modification reactions like the Kirk-Petrow reaction. esf.edu These advanced methods are crucial for the efficient and targeted synthesis of complex steroidal molecules like this compound and its derivatives.

Biological and Ecological Functions of Ergost 5 Ene 3,7 Diol and Its Derivatives

Influence on Cellular Membrane Structure and Fluidity

Sterols are fundamental components of eukaryotic cell membranes, where they play a critical role in maintaining structural integrity and modulating fluidity. Ergosterol (B1671047), the primary sterol in fungi, is essential for regulating the physical properties of the cell membrane. nih.gov As derivatives of ergosterol, ergostane (B1235598) compounds like Ergost-5-ene-3,7-diol are integral to these processes.

The influence of sterols on membrane dynamics is concentration-dependent. At lower concentrations, sterols can disrupt the tight packing of phospholipid chains, leading to an increase in membrane fluidity. Conversely, at higher concentrations, they can order and condense the lipid bilayer, thereby decreasing its fluidity and permeability. This modulation is vital for a variety of cellular functions, including the activity of membrane-bound proteins, signal transduction, and transport processes. Studies on both ergosterol and the mammalian sterol cholesterol have shown they differentially affect membrane organization, which is crucial for the formation of specialized membrane microdomains, often referred to as lipid rafts. researchgate.netresearchgate.net These domains are enriched in specific lipids and proteins and are involved in cellular signaling and trafficking. researchgate.net

Antimicrobial Activities in Non-Human Pathogen Models

Ergostane-type steroids have demonstrated notable antimicrobial properties. A general mechanism for the antimicrobial action of many natural compounds, including steroids, involves the disruption of the microbial cell membrane. By intercalating into the lipid bilayer, these molecules can alter its fluidity and permeability, leading to the leakage of essential intracellular components and ultimately, cell death.

Research on derivatives of this compound has provided evidence of this activity. For instance, Ergosta-5, 7, 22-triene-3β, 14α–diol, isolated from the mushroom Ganoderma lucidum, exhibited significant antibacterial effects against several human pathogens. researchgate.netjournalajacr.com The compound was particularly effective against Methicillin-Resistant Staphylococcus aureus (MRSA) and Streptococcus pyogenes. researchgate.netjournalajacr.com This activity underscores the potential of this class of steroids to inhibit the growth of pathogenic microorganisms.

| Compound | Test Organism | Activity |

| Ergosta-5, 7, 22-triene-3β, 14α–diol | Staphylococcus aureus (MRSA) | Significant inhibition researchgate.netjournalajacr.com |

| Ergosta-5, 7, 22-triene-3β, 14α–diol | Streptococcus pyogenes | Significant inhibition (most sensitive) researchgate.netjournalajacr.com |

| Ergosta-5, 7, 22-triene-3β, 14α–diol | Escherichia coli | Not specified as significant researchgate.net |

| Ergosta-5, 7, 22-triene-3β, 14α–diol | Klebsiella pneumoniae | Not specified as significant researchgate.net |

| Ergosta-5, 7, 22-triene-3β, 14α–diol | Pseudomonas aeruginosa | Not specified as significant researchgate.net |

A particularly interesting biological activity of this compound derivatives is their selective cytotoxicity towards cells with compromised DNA repair mechanisms. Research involving bioactivity-directed fractionation of extracts from Pseudobersama mossambicensis led to the isolation of several ergostane derivatives, including ergosta-5,24(28)-diene-3β,7α-diol. nih.gov

These compounds were tested against a panel of yeast mutants, specifically those deficient in DNA repair pathways. The results showed that these sterols exhibited selective activity against these mutants. nih.gov This suggests that the compounds may induce a form of DNA damage that is lethal to cells unable to repair it, while normal (wild-type) cells can tolerate the damage. This selective action is a key area of interest in the search for new therapeutic agents, as it points to a specific molecular mechanism of action. nih.gov

| Compound | Organism/Cell Line | Key Finding |

| Ergosta-5,24(28)-diene-3β,7α-diol | DNA repair-deficient yeast mutants | Showed selective activity nih.gov |

| 24,28-Epoxyergost-5-ene-3β,7α-diol | DNA repair-deficient yeast mutants | Showed selective activity nih.gov |

| Ergost-5-ene-3β,7α,24,28-tetraol | DNA repair-deficient yeast mutants | Showed selective activity nih.gov |

| Ergosta-5,24(28)-diene-3β,7α-diol | P-388 murine leukemia cells | Showed cytotoxicity nih.gov |

Antioxidant Properties and Reactive Oxygen Species Scavenging in Biological Systems

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in numerous disease states. Antioxidants mitigate this damage by neutralizing ROS. nih.gov Several studies have pointed to the antioxidant potential of ergostane-type steroids.

While some studies have shown ergosterol itself can have pro-oxidant effects in certain cancer cells, it has also been noted for its ability to scavenge radicals. nih.gov More specific research using in silico (computational) models has investigated the antioxidant mechanism of related compounds. An acetate (B1210297) derivative, Ergosta-5,22-dien-3-ol, was shown to dock with key enzymes involved in ROS production, such as Cytochrome P450 and NADPH oxidase. pensoft.net This binding suggests a mechanism by which the compound could inhibit the generation of ROS, thereby reducing oxidative stress. pensoft.net This indicates that the ergostane skeleton is a promising scaffold for antioxidant activity.

Immunomodulatory Potentials in Model Organisms

The immune system is a complex network of cells and proteins that defends the body against infection. Immunomodulators are substances that can influence the components of the immune system. Ergostane steroids have been identified as having such potential.

A study on a related compound, ergost-7-en-3-ol, isolated from the starfish Acanthaster planci, demonstrated immunomodulatory effects based on macrophage tests. pensoft.net Macrophages are crucial immune cells involved in phagocytosis (engulfing pathogens) and initiating inflammatory responses. The fraction containing ergost-7-en-3-ol was found to stimulate the activity of peritoneal macrophages, indicating its potential to enhance this aspect of the immune response. pensoft.net Furthermore, research on ergosterol has shown that it can inhibit lipopolysaccharide-induced inflammation in macrophage cell lines, suggesting an anti-inflammatory role under certain conditions. nih.gov

Role in Plant Defense Mechanisms against Pathogens and Herbivores

Plants produce a vast arsenal (B13267) of secondary metabolites that are not involved in primary growth and development but are crucial for survival and interaction with the environment. Many of these compounds serve as a chemical defense against pathogens (like fungi and bacteria) and herbivores.

The isolation of bioactive this compound derivatives from the plant Pseudobersama mossambicensis is significant in this context. nih.gov The fact that these compounds exhibit antimicrobial activity (against yeast) and cytotoxicity strongly suggests they play a defensive role within the plant. nih.gov Such compounds can act as phytoalexins, which are produced in response to pathogen attack, or as constitutive defenses that are always present to deter infection or feeding. The presence of these potent bioactive sterols in plant tissues points to their ecological function in protecting the plant from natural enemies.

Involvement in Interspecies Chemical Communication and Ecological Interactions

Current scientific literature does not provide specific information regarding the direct involvement of this compound or its immediate derivatives in interspecies chemical communication and ecological interactions. While sterols, in general, are known to play roles in various ecological processes, including plant-microbe interactions, specific studies detailing such functions for this compound are not presently available. Fungi, which are known producers of a variety of ergostane-type steroids, utilize these compounds for maintaining membrane fluidity and structure, and they can also have immunological functions mdpi.comnih.gov. Plants and fungi engage in complex chemical dialogues, with small molecules acting as signals that can be beneficial or pathogenic rsc.org. However, the specific role of this compound as a signaling molecule in these interactions has not been elucidated.

Investigation of Cellular Activity Mechanisms (e.g., in vitro studies on specific cellular pathways or enzymes, excluding human clinical implications)

The cellular activity of this compound and its derivatives has been investigated through in vitro studies, revealing mechanisms related to cytotoxicity and interaction with DNA repair pathways.

A key study involving the bioactivity-directed fractionation of an extract from Pseudobersama mossambicensis led to the isolation of ergosta-5,24(28)-diene-3β,7α-diol, a derivative of this compound, along with other related sterols. These compounds demonstrated selective activity against DNA repair-deficient yeast mutants nih.gov. This finding suggests that these sterols may interfere with or require cellular DNA repair mechanisms to be tolerated by the cells. Their selective activity implies a specific mode of action that is more pronounced in cells with compromised DNA repair capabilities.

Furthermore, ergosta-5,24(28)-diene-3β,7α-diol exhibited cytotoxicity against wild-type P-388 murine leukemia cells nih.gov. The cytotoxic effects of various ergostane derivatives have been noted in other studies as well. For instance, dimethylincisterol and 5α,8α-epidioxyergosta-6,22-dien-3β-ol, other ergostane derivatives, have shown cytotoxic activity at micromolar concentrations against human cancer cell lines surrey.ac.uk. The mechanisms underlying the cytotoxicity of some ergostane-type steroids have been linked to the induction of apoptosis. For example, inotodiol, a lanostane (B1242432) triterpenoid, was found to inhibit the proliferation of P388 cells through the activation of caspase-3/7, a key executioner in the apoptotic pathway researchgate.net. While the precise enzymatic targets of this compound itself have not been fully characterized, the activity of its derivatives in DNA repair-deficient yeast and cancer cell lines points towards a mechanism that likely involves the induction of DNA damage or interference with DNA replication or repair processes, ultimately leading to cell death in susceptible cells.

Table of Research Findings on the Cellular Activity of this compound Derivatives

| Compound | Cell Line/Organism | Observed Activity | Reference |

| Ergosta-5,24(28)-diene-3β,7α-diol | DNA repair-deficient yeast mutants | Selective activity | nih.gov |

| Ergosta-5,24(28)-diene-3β,7α-diol | P-388 murine leukemia cells | Cytotoxicity | nih.gov |

| 24,28-Epoxyergost-5-ene-3β,7α-diol | DNA repair-deficient yeast mutants | Selective activity | nih.gov |

| Ergost-5-ene-3β,7α,24,28-tetraol | DNA repair-deficient yeast mutants | Selective activity | nih.gov |

Advanced Methodologies for the Investigation of Ergost 5 Ene 3,7 Diol

Sophisticated Isolation and Purification Protocols from Complex Biological Matrices

Isolating Ergost-5-ene-3,7-diol from natural sources like plants or fungi presents a significant challenge due to the compound's presence in intricate mixtures with other structurally similar sterols and lipids. Modern methodologies focus on efficient and targeted separation to obtain the compound in high purity for subsequent analysis and bioactivity screening.

Bioactivity-Directed Fractionation Techniques

Bioactivity-directed, or bioassay-guided, fractionation is a powerful strategy employed to isolate bioactive phytochemicals from complex mixtures. researchgate.netmdpi.com This approach systematically partitions a crude extract into simpler fractions, with each fraction being evaluated for a specific biological activity. The most active fractions are then subjected to further separation, progressively enriching the concentration of the active compound until a pure, bioactive molecule is isolated. researcher.lifemdpi.com

This methodology has been successfully applied to the isolation of ergostane-type sterols. For instance, a bioactivity-directed fractionation of the methyl ethyl ketone extract of Pseudobersama mossambicensis led to the successful isolation of bioactive derivatives of this compound. nih.gov The process begins with a crude plant extract, which is then subjected to solvent-solvent partitioning and various chromatographic techniques. At each stage, the resulting fractions are tested for biological activity, such as cytotoxicity against cancer cell lines or antimicrobial effects. mdpi.comresearcher.life This iterative process ensures that purification efforts are focused solely on the fractions demonstrating the desired biological effect, making it an efficient method for discovering novel, active compounds like this compound from a vast chemical space. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) and Medium-Pressure Liquid Chromatography (MPLC) for Separation

Following initial fractionation, High-Performance Liquid Chromatography (HPLC) and Medium-Pressure Liquid Chromatography (MPLC) are indispensable tools for the fine purification of this compound. These chromatographic techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

MPLC is often used as an intermediate purification step for moderately complex fractions obtained from initial column chromatography. It offers better resolution and faster separation times than traditional low-pressure column chromatography.

HPLC is the gold standard for the final purification of natural products, providing high resolution and sensitivity. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a gradient of water and acetonitrile (B52724) or methanol), is commonly employed for the separation of sterols. The high resolving power of HPLC allows for the separation of this compound from other closely related steroidal isomers and congeners that may be present in the bioactive fraction.

In a typical workflow, an active fraction identified through bioassay-guided fractionation would be subjected to MPLC to yield semi-pure compounds, which are then purified to homogeneity using preparative or semi-preparative HPLC.

Advanced Spectroscopic Characterization for De Novo Structural Elucidation

Once this compound is isolated in a pure form, its chemical structure is elucidated using a combination of advanced spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D) for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the complete structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to piece together the molecular puzzle.

1D NMR: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. ¹³C NMR reveals the number and types of carbon atoms in the molecule, distinguishing between methyl, methylene, methine, and quaternary carbons.

The precise chemical shifts and coupling constants observed in these spectra allow for the unambiguous assignment of all proton and carbon signals in the this compound structure and the confirmation of the stereochemistry at its multiple chiral centers.

Table 1: Representative ¹H and ¹³C NMR Data for Ergostane (B1235598) Sterols (Note: This table presents typical chemical shift ranges for key nuclei in ergostane-type skeletons related to this compound. Exact values vary with solvent and specific substitution.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-3 | 3.5 - 4.2 (m) | 70 - 72 |

| H-6 | ~5.6 (br d) | 120 - 122 |

| H-7 | 3.8 - 4.5 (m) | 65 - 75 |

| C-5 | - | 140 - 142 |

| C-10 | - | 36 - 38 |

| C-13 | - | 42 - 44 |

| Me-18 | ~0.68 (s) | 12 - 14 |

| Me-19 | ~1.01 (s) | 19 - 21 |

High-Resolution Mass Spectrometry (HR-EI-MS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electron Ionization (EI), provides the exact molecular weight of a compound with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula of this compound (C₂₈H₄₈O₂).

Beyond the molecular formula, the mass spectrum displays a characteristic fragmentation pattern. The way the molecule breaks apart upon ionization in the mass spectrometer provides valuable structural information. Key fragments in the EI-MS of sterols often arise from the cleavage of the side chain and characteristic losses of water molecules from the steroidal nucleus, helping to confirm the core structure and the nature of the substituents.

X-ray Crystallography for Absolute Configuration Determination

While NMR can determine the relative stereochemistry of a molecule, X-ray crystallography is the definitive method for establishing the absolute configuration of a chiral compound. springernature.com This technique requires the compound to be crystallized into a single, high-quality crystal. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional electron density map of the molecule. sci-hub.se

This map reveals the precise spatial arrangement of every atom in the molecule, providing unambiguous proof of its absolute stereochemistry. researchgate.net For a complex sterol like this compound with numerous stereocenters, obtaining a crystal structure is the ultimate confirmation of its three-dimensional structure, which is often crucial for understanding its biological activity.

Table 2: Summary of Advanced Methodologies (This interactive table summarizes the purpose of each analytical technique in the investigation of this compound.)

| Methodology | Primary Purpose | Information Obtained |

| Bioactivity-Directed Fractionation | Isolation of active compounds | Identifies and enriches fractions with specific biological activity. |

| HPLC / MPLC | Purification | Separates the target compound from complex mixtures to achieve high purity. |

| 1D & 2D NMR Spectroscopy | Structural Elucidation | Determines atomic connectivity and relative stereochemistry. |

| High-Resolution Mass Spectrometry | Molecular Formula & Structure | Provides exact mass, molecular formula, and fragmentation data. |

| X-ray Crystallography | Absolute Configuration | Determines the precise 3D arrangement of atoms in space. springernature.comresearchgate.net |

Chromatographic-Mass Spectrometric Profiling for Metabolomics Studies (e.g., GC-MS)

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the profiling of sterols, including this compound, within complex biological mixtures characteristic of metabolomics studies. researchgate.netspringernature.comresearchgate.net The inherent volatility and thermal stability of sterols make them amenable to GC separation, while mass spectrometry provides sensitive and specific detection, allowing for both qualitative identification and quantitative analysis. researchgate.net

Sample Preparation and Derivatization: A critical prerequisite for the GC-MS analysis of sterols is a derivatization step. nih.gov Due to the presence of hydroxyl groups, sterols are not sufficiently volatile for direct GC analysis. These polar functional groups are typically converted to more volatile and thermally stable derivatives. The most common method for sterols is trimethylsilylation, which involves reacting the hydroxyl groups with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) ethers. nih.gov This process significantly improves the chromatographic behavior of the sterols, leading to sharper peaks and better resolution.

Gas Chromatographic Separation: The derivatized sterol mixture is then introduced into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. A non-polar or semi-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, is typically employed for sterol analysis. The temperature of the GC oven is gradually increased over time (a temperature program) to facilitate the elution of compounds with different volatilities.

Mass Spectrometric Detection and Fragmentation: As the separated compounds elute from the GC column, they enter the mass spectrometer. In the ion source, typically operating under electron ionization (EI), the molecules are bombarded with a high-energy electron beam. This results in the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured by the mass analyzer.

The fragmentation pattern of a TMS-derivatized sterol provides a wealth of structural information. For this compound, the mass spectrum of its di-TMS derivative would be expected to show a molecular ion peak corresponding to the mass of the derivatized molecule. Key fragment ions would likely arise from the cleavage of the trimethylsilyl groups, losses of neutral molecules such as water and methyl groups, and characteristic fissions of the sterol ring system and side chain. The specific fragmentation pattern serves as a chemical fingerprint, allowing for the confident identification of this compound in a complex biological sample by comparing the acquired spectrum to a reference spectrum from a spectral library or a pure standard.

Data Analysis in Metabolomics: In a metabolomics context, the GC-MS data from multiple samples are processed to create a data matrix of retention times, m/z values, and peak intensities. Statistical analysis of this data can reveal changes in the levels of this compound and other metabolites in response to different biological conditions, providing insights into its metabolic role.

Below is a hypothetical data table illustrating the kind of information that would be generated in a GC-MS metabolomics study for the identification of this compound.

| Parameter | Value |

| Compound Name | This compound |

| Derivative | Bis-trimethylsilyl (2TMS) |

| Retention Time (min) | [Hypothetical Value, e.g., 25.4] |

| Molecular Ion (M⁺) (m/z) | [Calculated Mass of di-TMS derivative] |

| Key Fragment Ions (m/z) | [Expected m/z values from fragmentation] |

| Identification Method | Mass Spectral Library Match / Standard Comparison |

Isotopic Labeling and Tracing Techniques for Biosynthetic Pathway Elucidation

Isotopic labeling and tracing techniques are powerful tools for unraveling the intricate biosynthetic pathways of natural products like this compound. nih.gov By introducing precursors enriched with stable isotopes (e.g., ¹³C or ²H) or radioactive isotopes (e.g., ¹⁴C) into a biological system, researchers can track the incorporation of these labeled atoms into the final product, thereby elucidating the sequence of biochemical reactions. nih.gov

Elucidating the Ergostane Biosynthesis: The biosynthesis of ergostane-type sterols, including this compound, follows the well-established isoprenoid pathway. acs.orgnih.gov This pathway begins with simple precursors like acetate (B1210297), which is converted to isopentenyl pyrophosphate (IPP), the fundamental five-carbon building block. nih.govacs.org

To investigate the biosynthesis of this compound, a common experimental approach would involve feeding a culture of the producing organism (e.g., a fungus or plant) with isotopically labeled precursors. For example, [¹³C₂]acetate or [U-¹³C₆]glucose could be supplied in the growth medium. The organism would then metabolize these labeled compounds, incorporating the ¹³C atoms into the intermediates and the final sterol products.

Tracing the Labeled Atoms: After a suitable incubation period, the sterols are extracted from the organism, and the incorporation of the isotopic label into this compound is analyzed, typically by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): The mass spectrum of the labeled this compound will show an increase in the mass of the molecular ion and its fragment ions corresponding to the number of incorporated heavy isotopes. By analyzing the mass shifts, it is possible to determine the number of precursor units that have been incorporated into the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR spectroscopy provides more detailed information about the specific positions of the incorporated ¹³C atoms within the molecule. By comparing the ¹³C-NMR spectrum of the labeled compound to that of the unlabeled compound, the specific carbon atoms derived from the labeled precursor can be identified. This allows for a detailed reconstruction of the bond-forming and rearrangement reactions in the biosynthetic pathway.

Hypothetical Isotopic Labeling Study: The following table outlines a hypothetical experimental design for an isotopic labeling study to elucidate the biosynthesis of this compound.

| Labeled Precursor | Analytical Technique | Expected Outcome |

| [1-¹³C]acetate | ¹³C-NMR | Identification of specific carbon atoms derived from the carboxyl group of acetate. |

| [2-¹³C]acetate | ¹³C-NMR | Identification of specific carbon atoms derived from the methyl group of acetate. |

| [U-¹³C₆]glucose | MS and ¹³C-NMR | Determination of the overall incorporation pattern from glucose and confirmation of the isoprenoid pathway. |

| [methyl-¹³C]methionine | MS and ¹³C-NMR | Confirmation of the C-24 methylation step in the side chain, a characteristic feature of ergostane-type sterols. |

By conducting a series of such experiments with different labeled precursors, a detailed map of the biosynthetic pathway to this compound can be constructed. This includes the initial formation of the sterol backbone from acetate via the mevalonate (B85504) pathway, the cyclization of squalene (B77637), and the subsequent modifications such as demethylations, hydroxylations, and side-chain alkylations that lead to the final structure of this compound.

Future Research Trajectories and Emerging Avenues for Ergost 5 Ene 3,7 Diol Research

Unraveling Novel Biosynthetic Enzymes and Regulatory Genetic Networks

The biosynthesis of sterols is a complex process involving a multitude of enzymes. nih.govresearchgate.net While the general ergosterol (B1671047) pathway is well-studied, the specific enzymes responsible for the precise hydroxylation at the C-7 position of the ergostane (B1235598) skeleton to produce Ergost-5-ene-3,7-diol are not fully elucidated. Future research should focus on the discovery and characterization of novel cytochrome P450 monooxygenases or other hydroxylases that catalyze this specific reaction. Modern genomic and transcriptomic approaches, combined with heterologous expression and in vitro enzymatic assays, will be instrumental in identifying these elusive enzymes.

Furthermore, the regulation of this compound production is likely governed by a complex genetic network. In fungi, the expression of genes in the ergosterol pathway is controlled by transcription factors such as the sterol regulatory element-binding protein (SREBP) and UPC2. nih.govnih.gov Future studies should aim to identify the specific regulatory elements and transcription factors that modulate the expression of the biosynthetic genes for this compound. Understanding this regulatory network could pave the way for genetically engineering microorganisms for enhanced production of this compound.

Table 1: Potential Research Approaches for Biosynthetic Pathway Elucidation

| Research Approach | Objective | Potential Outcome |

| Genome Mining | Identify candidate genes for hydroxylases involved in this compound synthesis. | Discovery of novel biosynthetic enzymes. |

| Transcriptomics (RNA-Seq) | Analyze gene expression profiles under conditions of high this compound production. | Identification of co-regulated genes and potential regulatory factors. |

| Gene Knockout/Overexpression | Functionally characterize candidate biosynthetic and regulatory genes. | Confirmation of gene function and impact on this compound yield. |

| Proteomics | Identify and quantify the proteins present during active biosynthesis. | Direct evidence of enzyme presence and potential post-translational modifications. |

Identification of Undiscovered Biological Targets and Molecular Signaling Pathways

Ergosterol and its derivatives are known to possess a range of biological activities, including antifungal and anticancer properties. researchgate.net The biological functions of this compound, however, are largely unexplored. A critical future research direction is the systematic screening of this compound against a wide array of biological targets to uncover its bioactivity profile. This could involve high-throughput screening against panels of cancer cell lines, pathogenic fungi, and bacteria.

Once a biological activity is identified, the next step will be to elucidate the underlying molecular mechanism of action. This will involve identifying the direct molecular targets and the signaling pathways that are modulated by this compound. For instance, sterols are known to influence membrane fluidity and the function of membrane-bound proteins. nih.gov They can also act as signaling molecules, affecting pathways such as the Hedgehog and Wnt signaling pathways. biorxiv.orgresearchgate.net Techniques like affinity chromatography, proteomics, and transcriptomics will be crucial in pinpointing the molecular targets and downstream effects of this compound.

Development of Biorefinery and Sustainable Production Methodologies

The current methods for obtaining this compound often rely on extraction from natural sources, which can be inefficient and unsustainable. A significant area for future research is the development of robust and sustainable production platforms for this compound. Metabolic engineering of microorganisms, such as Saccharomyces cerevisiae, offers a promising approach. frontiersin.orgnih.gov By introducing the identified biosynthetic genes for this compound into a suitable microbial chassis and optimizing the metabolic flux, it may be possible to achieve high-yield, fermentative production.

Furthermore, integrating the production of this compound into a biorefinery concept could enhance the economic viability and sustainability of the process. researchgate.netmanchester.ac.uk In a biorefinery, microbial biomass is used to produce a spectrum of valuable products, from biofuels to high-value chemicals. This compound could be a key co-product in such a system, particularly if the microbial host is engineered to produce a range of valuable lipids.

Advanced Ecological Role Studies and Environmental Impact Assessments

Fungi, the primary producers of ergosterol and its derivatives, play crucial roles in ecosystems as decomposers and symbionts. The specific ecological functions of this compound are currently unknown. Future research should investigate the role of this compound in mediating interactions between fungi and other organisms in their natural environment. For example, it could act as a signaling molecule in symbiotic relationships or as a defense compound against competitors or predators.

As the potential for large-scale production of this compound increases, it will also be important to assess its potential environmental impact. This includes understanding its persistence in soil and water, its potential for bioaccumulation, and its effects on non-target organisms. Such environmental impact assessments are crucial for ensuring the responsible development and application of this compound.

Application of Computational Chemistry and Molecular Modeling for Mechanistic Insights and Predictive Analytics

Computational chemistry and molecular modeling are powerful tools for understanding the structure-activity relationships of bioactive molecules. escholarship.org In the context of this compound, these approaches can be used to predict its binding affinity to potential biological targets, elucidate its mechanism of action at the atomic level, and guide the design of more potent and selective derivatives.

Molecular dynamics simulations can provide insights into how this compound interacts with cell membranes and membrane-bound proteins. researchgate.net Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel analogs of this compound, thereby accelerating the drug discovery process. nih.gov The integration of computational and experimental approaches will be key to unlocking the full therapeutic potential of this compound.

Table 2: Computational Approaches in this compound Research

| Computational Method | Application | Potential Insights |

| Molecular Docking | Predict the binding mode of this compound to protein targets. | Identification of key interacting residues and potential for inhibition. |

| Molecular Dynamics Simulations | Simulate the behavior of this compound in a biological environment (e.g., in a membrane). | Understanding of its effects on membrane properties and protein dynamics. |

| Quantum Mechanics Calculations | Determine the electronic properties and reactivity of the molecule. | Insights into its chemical stability and potential for metabolic transformation. |

| QSAR Modeling | Develop predictive models for the bioactivity of this compound derivatives. | Guidance for the rational design of new, more potent compounds. |

Exploration of this compound in Interkingdom Chemical Ecology

There is growing evidence for chemical communication between different kingdoms of life, a field known as interkingdom chemical ecology. nih.govmdpi.com Small molecules, including steroids, can act as signals that mediate interactions between bacteria, fungi, plants, and animals. nih.gov Given that this compound is produced by fungi, it is plausible that it plays a role in such interkingdom signaling.

Future research could explore whether this compound can influence the behavior of bacteria, for example, by affecting quorum sensing or biofilm formation. It could also be investigated for its effects on plant growth and defense, or its role in mediating interactions between fungi and insects. Unraveling the role of this compound in these complex ecological networks could reveal novel biological functions and potential applications in agriculture and medicine.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most effective for characterizing Ergost-5-ene-3,7-diol, and what analytical parameters require optimization?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, particularly - and -NMR to resolve sterol backbone signals. For chromatographic separation, High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and UV detection at 210–220 nm is recommended due to the compound’s low volatility. Mass spectrometry (MS) using electrospray ionization (ESI) in positive ion mode can confirm molecular weight (e.g., molecular ion [M+H]). Key parameters include mobile phase composition (e.g., methanol:water gradients), column temperature (25–40°C), and ionization stability .

Q. How can researchers optimize the extraction and purification of this compound from natural sources?

- Methodological Answer : Solid-liquid extraction using dichloromethane or ethyl acetate is effective for lipophilic sterols. Supercritical fluid extraction (SFE) with CO and methanol co-solvents improves yield while minimizing degradation. Purification via silica gel chromatography with hexane:ethyl acetate gradients (e.g., 7:3 to 1:1) separates this compound from co-extracted lipids. Purity validation should include HPLC-UV (>95% peak area) and melting point consistency with literature values .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s biological activity, and how can confounding variables be minimized?

- Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure in vitro or in vivo studies. For example:

- Population : Human cell lines (e.g., HepG2 for hepatic metabolism studies).

- Intervention : Dose-response assays (0.1–100 µM this compound).

- Comparison : Negative controls (vehicle-only) and positive controls (e.g., known sterol modulators).

- Outcome : Quantification of biomarkers (e.g., cholesterol synthesis enzymes via qPCR).

- Time : 24–72 hr exposure periods.

Confounding variables like solvent cytotoxicity (e.g., DMSO ≤0.1%) and batch-to-batch compound variability must be controlled via randomized block designs and triplicate independent experiments .

Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct a systematic review using COSMOS-E guidelines to assess study heterogeneity. Key steps:

- Data Extraction : Tabulate variables (e.g., assay type, cell lines, dosing regimens) from peer-reviewed studies.

- Meta-Analysis : Use random-effects models to quantify effect size variability. For example, Higgins’ I statistic identifies inconsistency (%) across studies.

- Sensitivity Analysis : Exclude outliers (e.g., studies using non-validated purity standards) to test robustness.

Conflicting results often arise from methodological differences in compound solubility or assay endpoints, necessitating standardized protocols .

Q. What strategies improve the reproducibility of this compound quantification in complex biological matrices?

- Methodological Answer : Implement isotope dilution mass spectrometry (ID-MS) with deuterated internal standards (e.g., this compound-d) to correct for matrix effects. Sample preparation should include enzymatic digestion (lipase/protease) to release bound sterols, followed by solid-phase extraction (SPE) for lipid removal. Method validation requires demonstrating linearity (R >0.99), intra-day precision (CV <10%), and recovery rates (85–115%) in spiked plasma/tissue homogenates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.